molecular formula C16H22ClO3P B15166372 Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-94-2

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate

Katalognummer: B15166372
CAS-Nummer: 639516-94-2
Molekulargewicht: 328.77 g/mol
InChI-Schlüssel: DZXOIWGIYBQTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a chloro and a hex-1-yn-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with diethyl phosphite in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other materials.

Wirkmechanismus

The mechanism of action of diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the phosphonate and the enzyme’s active site, blocking the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl [5-chloro-2-(phenyl)phenyl]phosphonate
  • Diethyl [5-chloro-2-(prop-1-yn-1-yl)phenyl]phosphonate
  • Diethyl [5-chloro-2-(but-1-yn-1-yl)phenyl]phosphonate

Uniqueness

Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate is unique due to the presence of the hex-1-yn-1-yl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in chemical reactions and biological interactions.

Eigenschaften

CAS-Nummer

639516-94-2

Molekularformel

C16H22ClO3P

Molekulargewicht

328.77 g/mol

IUPAC-Name

4-chloro-2-diethoxyphosphoryl-1-hex-1-ynylbenzene

InChI

InChI=1S/C16H22ClO3P/c1-4-7-8-9-10-14-11-12-15(17)13-16(14)21(18,19-5-2)20-6-3/h11-13H,4-8H2,1-3H3

InChI-Schlüssel

DZXOIWGIYBQTRP-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CC1=C(C=C(C=C1)Cl)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.